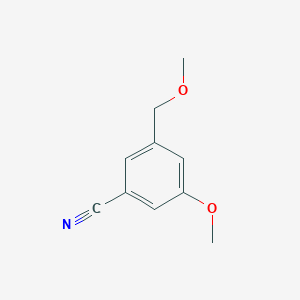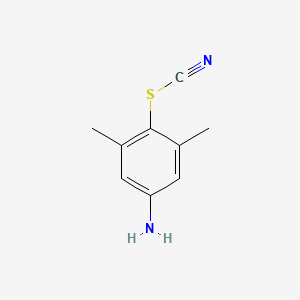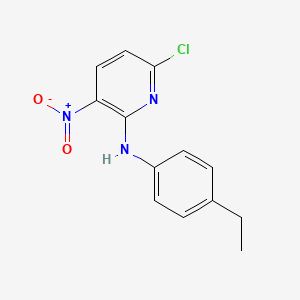
(fluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing (fluoromethoxy)benzene involves the fluorodecarboxylation of aryloxyacetic acids. This process can be carried out electrochemically, using electric current as a traceless oxidant. The reaction typically employs triethylamine pentahydrofluoride (Et3N·5HF) as the fluoride source and supporting electrolyte. This method offers a sustainable approach and can yield various fluoromethoxyarenes with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced catalysts and fluorinating agents can further improve the efficiency of the industrial process.
化学反応の分析
Types of Reactions
(Fluoromethoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The fluoromethoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of this compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学的研究の応用
(Fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: this compound derivatives are explored for their potential use in pharmaceuticals, particularly in drug design and development.
Industry: The compound is used in the production of agrochemicals, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of (fluoromethoxy)benzene involves its interaction with various molecular targets and pathways. The fluoromethoxy group can influence the compound’s reactivity and binding affinity to different targets. For example, the incorporation of fluorine can improve the metabolic stability of a drug and increase its potency . The specific pathways and targets depend on the context of its application, such as in pharmaceuticals or agrochemicals.
類似化合物との比較
Similar Compounds
Methoxybenzene (Anisole): Similar to (fluoromethoxy)benzene but with a methoxy group (-OCH3) instead of a fluoromethoxy group.
Chloromethoxybenzene: Contains a chloromethoxy group (-OCH2Cl) instead of a fluoromethoxy group.
Bromomethoxybenzene: Contains a bromomethoxy group (-OCH2Br) instead of a fluoromethoxy group.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and metabolic stability. This makes it particularly valuable in pharmaceutical applications where these properties can enhance drug efficacy and safety.
特性
CAS番号 |
87453-27-8 |
|---|---|
分子式 |
C7H7FO |
分子量 |
126.13 g/mol |
IUPAC名 |
fluoromethoxybenzene |
InChI |
InChI=1S/C7H7FO/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2 |
InChIキー |
HAXUFHXMBCWDPM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-methyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B8692559.png)


![[(3-Methyl-4-nitrophenyl)methyl]hydrazine](/img/structure/B8692572.png)
![4'-Bromo-3',4-dimethoxy-[1,1'-biphenyl]-2-amine](/img/structure/B8692580.png)







